molecular formula C11H23NO B13083671 3-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol

3-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol

Cat. No.: B13083671
M. Wt: 185.31 g/mol
InChI Key: QMMYVTFYROPTHM-UHFFFAOYSA-N
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Description

3-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol is an organic compound with the molecular formula C({11})H({23})NO It features a cyclohexyl ring substituted with two methyl groups at the 3 and 5 positions, an amino group attached to the cyclohexyl ring, and a propanol chain

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

3-[(3,5-dimethylcyclohexyl)amino]propan-1-ol

InChI

InChI=1S/C11H23NO/c1-9-6-10(2)8-11(7-9)12-4-3-5-13/h9-13H,3-8H2,1-2H3

InChI Key

QMMYVTFYROPTHM-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)NCCCO)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethylcyclohexanone and 3-aminopropanol.

    Reductive Amination: The key step involves the reductive amination of 3,5-dimethylcyclohexanone with 3-aminopropanol. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride (NaBH(_3)CN) or hydrogen gas with a suitable catalyst like palladium on carbon (Pd/C).

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as methanol or ethanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial-scale production, the process may involve:

    Continuous Flow Reactors: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalyst Optimization: Employing optimized catalysts to improve yield and selectivity.

    Purification: Implementing advanced purification techniques such as distillation or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO(_4).

    Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like LiAlH(_4) (Lithium aluminium hydride).

    Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives when reacted with acyl chlorides or anhydrides.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO(_4), CrO(_3).

    Reducing Agents: NaBH(_4), LiAlH(_4), H(_2)/Pd-C.

    Substitution Reagents: Acyl chlorides, anhydrides, alkyl halides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of amides or substituted amines.

Scientific Research Applications

3-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity or function.

    Pathways Involved: The compound can modulate biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-[(3,5-Dimethylcyclohexyl)amino]ethanol: Similar structure but with an ethanol chain instead of propanol.

    3-[(3,5-Dimethylcyclohexyl)amino]butan-1-ol: Similar structure but with a butanol chain instead of propanol.

Uniqueness

3-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol is unique due to its specific combination of a cyclohexyl ring with dimethyl substitution and a propanol chain, which may confer distinct chemical and biological properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

3-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol is a compound characterized by its unique structural features, including a cyclohexyl ring with dimethyl substitutions and a propanol chain. This configuration contributes to its distinct chemical properties and potential biological activities. The compound has garnered interest in various fields, particularly in pharmacology and biochemistry, due to its possible interactions with enzymes and receptors.

  • Molecular Formula : C₁₁H₂₃NO
  • Molecular Weight : 185.31 g/mol
  • Structure : The compound features an amino group (-NH₂) and a hydroxyl group (-OH) attached to a propanol backbone, making it part of the amino alcohol class.

Research indicates that this compound may interact with specific molecular targets such as enzymes and receptors. These interactions can modulate their activity, influencing various cellular processes including:

  • Signal transduction
  • Metabolic pathways

The compound's potential as a pharmacological agent stems from its ability to influence these biochemical pathways.

Enzyme Interaction Studies

Studies have suggested that this compound may exhibit inhibitory effects on certain enzymes. For instance, preliminary findings indicate its potential to modulate the activity of protein kinases, which are crucial for various signaling pathways in cells.

Receptor Binding Affinity

The compound has been investigated for its binding affinity to specific receptors. These studies are essential for understanding its therapeutic applications, particularly in drug development aimed at conditions influenced by receptor activity.

Case Studies and Research Findings

  • Therapeutic Potential :
    • A study explored the compound's role as a precursor in drug development, highlighting its potential therapeutic properties in treating metabolic disorders.
  • Biochemical Pathways :
    • Research has focused on the compound's ability to act as a probe for studying metabolic pathways, which could lead to new insights into disease mechanisms and treatment strategies.
  • Comparative Analysis :
    • Comparative studies with structurally similar compounds have shown that this compound exhibits unique biological properties that differentiate it from analogs, such as 2-amino-1-propanol and other dimethyl-substituted cyclohexylamines.

Data Table: Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaKey Features
This compoundC₁₁H₂₃NOUnique cyclohexyl structure; potential enzyme modulator
2-Amino-1-propanolC₃H₉NOSimpler structure; lacks cyclohexyl substituents
3-Amino-2-methylpropan-1-olC₄H₉NOContains an amino group; less complex

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